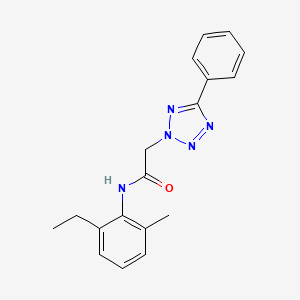![molecular formula C19H25N3O B5586412 [3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)
[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Research in the field of quinoxaline derivatives, such as “[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol,” explores their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their varied potential applications in materials science and pharmaceuticals, despite the specific applications not being the focus here.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions, starting from readily available materials. An example includes the synthesis of quinoline-4-yl-1,2,3-triazoles, where intermediate compounds are prepared through specific reactions before obtaining the final product (Thomas et al., 2011). Such processes might be analogous to synthesizing the compound , indicating a complex, stepwise approach to obtain specific quinoxaline derivatives.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is elucidated using techniques such as NMR, UV, IR spectroscopy, and X-ray crystallography. These methods provide insights into the conformations and stability of different forms of the compound. For instance, studies on similar molecules have revealed the presence of stable conformers, whose structures and energetic properties can be determined through computational methods (Karkhut et al., 2014).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, reflecting their rich chemical properties. The reactivity can be influenced by substitutions on the quinoxaline core, affecting their potential as intermediates in the synthesis of more complex molecules. Research on related compounds has shown that they can undergo cyclocondensation reactions, leading to polysubstituted methanones with significant yields (Bonacorso et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. These properties are typically investigated using a combination of spectroscopic analysis and thermal methods. The solvate structures and hydrogen bonding patterns of similar quinoline derivatives have been detailed, offering insights into the compound's interactions and stability (Shibahara et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. Studies on related compounds focus on their electrochemical properties and potential applications as conducting materials, highlighting the versatility of quinoxaline derivatives in various chemical contexts (Turac et al., 2011).
Eigenschaften
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15(2)8-10-19(14-23)9-5-11-22(13-19)18-12-20-16-6-3-4-7-17(16)21-18/h3-4,6-8,12,23H,5,9-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMQPWKAGPMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C2=NC3=CC=CC=C3N=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)


![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)

![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)

![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)